molecular formula C13H15N5O B2775640 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1421509-87-6

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2775640
CAS No.: 1421509-87-6
M. Wt: 257.297
InChI Key: CNMRMFFUIWDCCI-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde with an appropriate amine.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction.

    Cyclopentanecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted imidazole or pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a candidate for the development of enzyme inhibitors.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)cyclopentanecarboxamide
  • N-(2-(1H-imidazol-1-yl)pyridine-5-yl)cyclopentanecarboxamide
  • N-(2-(1H-imidazol-1-yl)pyrazine-5-yl)cyclopentanecarboxamide

Uniqueness

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is unique due to the specific positioning of the imidazole and pyrimidine rings, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in different biological activities and therapeutic potentials compared to its analogs.

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-12(10-3-1-2-4-10)17-11-7-15-13(16-8-11)18-6-5-14-9-18/h5-10H,1-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMRMFFUIWDCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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